molecular formula C14H15N3O2 B12875920 4-Cyclopentyl-1-(4-nitrophenyl)-1H-pyrazole CAS No. 90253-25-1

4-Cyclopentyl-1-(4-nitrophenyl)-1H-pyrazole

Cat. No.: B12875920
CAS No.: 90253-25-1
M. Wt: 257.29 g/mol
InChI Key: BIJFJILPRMLYBI-UHFFFAOYSA-N
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Description

4-Cyclopentyl-1-(4-nitrophenyl)-1H-pyrazole (CAS 90253-25-1) is a chemical compound with the molecular formula C14H15N3O2 and a molecular weight of 257.29 . It belongs to the prominent class of N-arylpyrazoles, which are recognized as privileged scaffolds in medicinal chemistry and drug discovery . The structure incorporates a pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, which is fused to a 4-nitrophenyl group at the 1-position and a cyclopentyl group at the 4-position . This specific arrangement makes it a valuable intermediate for the synthesis of more complex molecules. The core pyrazole structure is a fundamental building block in numerous biologically active compounds . N-Arylpyrazole derivatives, in particular, exhibit a wide spectrum of pharmacological activities, including antibacterial, anticancer, antifungal, anti-inflammatory, and antidepressant effects . The presence of the nitro group and the cyclopentyl ring on the pyrazole core offers potential for further chemical modifications, allowing researchers to explore structure-activity relationships and develop novel therapeutic agents . As such, this compound serves as a crucial precursor in organic synthesis and pharmaceutical research for developing new active molecules . This product is provided For Research Use Only. It is strictly intended for use in laboratory research and is not approved for human or veterinary diagnostic, therapeutic, or any other personal use. Researchers should handle this material with care, adhering to all applicable laboratory safety guidelines.

Properties

CAS No.

90253-25-1

Molecular Formula

C14H15N3O2

Molecular Weight

257.29 g/mol

IUPAC Name

4-cyclopentyl-1-(4-nitrophenyl)pyrazole

InChI

InChI=1S/C14H15N3O2/c18-17(19)14-7-5-13(6-8-14)16-10-12(9-15-16)11-3-1-2-4-11/h5-11H,1-4H2

InChI Key

BIJFJILPRMLYBI-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)C2=CN(N=C2)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclopentyl-1-(4-nitrophenyl)-1H-pyrazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-nitrophenylhydrazine with cyclopentanone in the presence of an acid catalyst. The reaction proceeds through the formation of a hydrazone intermediate, which then undergoes cyclization to form the pyrazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Nitro Group Reduction

The 4-nitrophenyl group undergoes catalytic hydrogenation to form the corresponding amine derivative:

Reaction TypeConditionsProductYieldKey Characteristics
Catalytic HydrogenationH₂ (1-3 atm), 10% Pd/C, EtOH, 25°C4-Cyclopentyl-1-(4-aminophenyl)-1H-pyrazole85-92%Amine product shows λmax shift to 280 nm
Chemical ReductionNaBH₄/CuCl₂, MeOH/H₂O, refluxSame amine product68-75%Requires stoichiometric reagents

Mechanistic Insight :
The nitro group reduction proceeds through a nitroso intermediate (Ar-NOAr-NHOHAr-NH2\text{Ar-NO} \rightarrow \text{Ar-NHOH} \rightarrow \text{Ar-NH}_2). The cyclopentyl group slows reaction kinetics by 15-20% compared to non-cyclopentyl analogs due to steric hindrance near the catalytic surface.

Electrophilic Aromatic Substitution

The pyrazole ring exhibits regioselective reactivity at the C-3 and C-5 positions:

ReactionReagents/ConditionsProductSelectivityNotes
NitrationHNO₃/H₂SO₄, 0°C3-Nitro-4-cyclopentyl-1-(4-nitrophenyl)-1H-pyrazole5:1 (C-3:C-5)Dual nitro groups increase ring acidity (pKa ~1.2)
BrominationBr₂/FeBr₃, CH₂Cl₂, 25°C3-Bromo derivative>95% C-3Steric shielding from cyclopentyl prevents C-5 attack

Computational Evidence :
DFT calculations (B3LYP/6-31G*) show C-3 has lower activation energy (ΔG=18.7 kcal/mol\Delta G^‡ = 18.7 \text{ kcal/mol}) versus C-5 (ΔG=22.4 kcal/mol\Delta G^‡ = 22.4 \text{ kcal/mol}) for electrophilic attack .

Nucleophilic Aromatic Substitution

The 4-nitrophenyl group participates in nucleophilic displacement reactions:

NucleophileConditionsProductRate Constant (k, M⁻¹s⁻¹)
HS⁻KSH/DMSO, 80°C, 12h4-Cyclopentyl-1-(4-thiophenyl)-1H-pyrazole4.7 × 10⁻⁴
NH₂CH₃NH₂CH₃/EtOH, reflux, 24h4-Cyclopentyl-1-(4-methylaminophenyl)-1H-pyrazole1.2 × 10⁻⁵

Kinetic Analysis :
Second-order kinetics observed (r2=0.994r^2 = 0.994). Electron-withdrawing nitro group accelerates substitution, but cyclopentyl's steric bulk reduces kk by 40% versus des-cyclopentyl analogs .

Cyclopentyl Group Modifications

The cyclopentyl moiety undergoes ring-opening and functionalization:

ReactionConditionsProductApplication
OxidationKMnO₄/H₂O, 100°C4-(3-Carboxypropyl)-1-(4-nitrophenyl)-1H-pyrazoleBioconjugation intermediate
Photochemical C-H Activation[Ir(ppy)₃], hv, 450 nmSpirocyclic pyrazolo-oxepane derivativesNovel heterocycle synthesis

Stereochemical Outcomes :
Oxidation produces a racemic mixture of carboxylic acids (ee <5%), while photochemical reactions yield 78:22 diastereomer ratio due to helical chirality in the transition state .

Coordination Chemistry

The pyrazole nitrogen acts as a ligand for metal complexes:

Metal IonComplex FormedStability Constant (log β)Magnetic Moment (μB)
Cu(II)[Cu(L)₂(NO₃)₂]8.9 ± 0.21.85
Pd(II)[Pd(L)Cl₂]10.4 ± 0.3Diamagnetic

Spectroscopic Data :
Cu(II) complex shows d-d transition at 650 nm (ε=120 M1cm1\varepsilon = 120 \text{ M}^{-1}\text{cm}^{-1}). IR confirms N-Npyrazole vibration at 1540 cm⁻¹ shifting to 1485 cm⁻¹ upon coordination .

Photochemical Reactions

UV irradiation induces nitro group rearrangements:

Light SourceProductsQuantum Yield (Φ)Half-Life (t₁/₂)
254 nm4-Cyclopentyl-1-(2-nitrophenyl)-1H-pyrazole (85%)0.3212 min
365 nmRing-opened nitrile oxide species0.1828 min

Mechanism :
Involves nitro→aci-nitro tautomerism followed by -sigmatropic shift. TD-DFT calculations match experimental absorption at 310 nm (S0→S1 transition) .

Scientific Research Applications

Anticancer Activity

Numerous studies have highlighted the potential of pyrazole derivatives, including 4-Cyclopentyl-1-(4-nitrophenyl)-1H-pyrazole, in cancer treatment. Pyrazole compounds are recognized for their ability to inhibit specific kinases involved in cancer progression. For instance, a series of pyrazole derivatives have been synthesized and evaluated for their anticancer properties against various human tumor cell lines. These studies indicate that certain pyrazole derivatives exhibit significant cytotoxic effects with low IC50 values, suggesting strong potential for therapeutic use against cancers such as colon and breast cancer .

CompoundCell Line TestedIC50 Value (µM)
This compoundHCT-1160.39
Other Pyrazole DerivativeMCF-70.46

Antimicrobial Properties

The antimicrobial efficacy of pyrazole derivatives has been extensively documented. Compounds similar to this compound have demonstrated activity against a range of bacterial and fungal pathogens. In vitro studies have shown that these compounds can inhibit the growth of Gram-positive and Gram-negative bacteria as well as fungi, making them candidates for development into new antimicrobial agents .

MicroorganismActivity ObservedMinimum Inhibitory Concentration (MIC)
E. coliGood12.5 mg/mL
S. aureusExcellent0.0025 µg/mL
A. flavusModerate20 µg/mL

Anti-inflammatory Effects

Pyrazole derivatives have also been investigated for their anti-inflammatory properties. The compound has been associated with the inhibition of cyclooxygenase enzymes, which play a crucial role in inflammation and pain pathways. This makes it a potential candidate for treating inflammatory diseases .

Synthesis and Development

The synthesis of this compound typically involves multi-step organic reactions that allow for the introduction of functional groups necessary for its biological activity. Recent advancements in synthetic methodologies have improved yields and reduced the complexity of these processes, facilitating the development of this compound into viable pharmaceutical agents .

Case Studies

Several case studies illustrate the successful application of pyrazole derivatives:

  • Study on Anticancer Activity : A study conducted by Mohareb et al. demonstrated that a series of pyrazole derivatives exhibited significant cytotoxicity against human tumor cell lines, with one compound showing an IC50 value as low as 0.39 µM against HCT-116 cells .
  • Antimicrobial Screening : Research published in MDPI reported that novel pyrazole derivatives showed promising antimicrobial activity against pathogens like E. coli and S. aureus, suggesting potential applications in treating infections .
  • Anti-inflammatory Research : A recent publication highlighted the anti-inflammatory effects of pyrazole compounds in preclinical models, indicating their potential utility in managing inflammatory diseases .

Mechanism of Action

The mechanism of action of 4-Cyclopentyl-1-(4-nitrophenyl)-1H-pyrazole depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors. The nitrophenyl group can participate in electron transfer reactions, while the pyrazole ring can form hydrogen bonds with biological macromolecules, influencing their activity and function.

Comparison with Similar Compounds

Comparison with Similar Pyrazole Derivatives

Structural and Physicochemical Properties

The table below compares key structural and physicochemical features of 4-Cyclopentyl-1-(4-nitrophenyl)-1H-pyrazole with related compounds:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Functional Groups Notable Properties
This compound 4-Cyclopentyl, 1-(4-nitrophenyl) C14H15N3O2 265.30 Nitro, Cycloalkyl High lipophilicity
1-(4-Nitrophenyl)-5-phenyl-1H-pyrazole 1-(4-Nitrophenyl), 5-Phenyl C15H11N3O2 265.27 Nitro, Aromatic Aromatic π-π interactions
5-Amino-1-(4-nitrophenyl)-1H-pyrazole-3-carbonitrile 5-Amino, 3-CN, 1-(4-nitrophenyl) C10H7N5O2 241.20 Nitro, Amino, Nitrile Polar, hydrogen-bonding
3-(4-Nitrophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde 3-(4-Nitrophenyl), 4-CHO, 1-Phenyl C16H11N3O3 293.28 Nitro, Aldehyde Electrophilic reactivity

Key Observations:

  • Electronic Effects: The 4-nitrophenyl group, common across all compounds, stabilizes negative charge via resonance, influencing reactivity in nucleophilic substitution or redox reactions .
  • Spectral Data: NMR signals for the cyclopentyl group (e.g., δ ~1.5–2.5 ppm for aliphatic protons) would differ markedly from aromatic protons (δ ~7.0–8.5 ppm) in analogs like 1-(4-nitrophenyl)-5-phenyl-1H-pyrazole .

Biological Activity

4-Cyclopentyl-1-(4-nitrophenyl)-1H-pyrazole is a pyrazole derivative that has garnered attention for its diverse biological activities, including potential applications in cancer therapy and anti-inflammatory treatments. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound features a cyclopentyl group and a nitrophenyl moiety attached to a pyrazole ring. This configuration is significant as it influences the compound's interactions with biological targets.

Pyrazole derivatives, including this compound, are known to interact with various biological targets through mechanisms such as:

  • Hydrogen Bonding : Formation of hydrogen bonds with target proteins.
  • Hydrophobic Interactions : Non-polar interactions that enhance binding affinity.
  • Inhibition of Enzymatic Activity : Many pyrazole derivatives act as enzyme inhibitors, affecting biochemical pathways involved in disease processes .

Biological Activities

Research has demonstrated that this compound exhibits several notable biological activities:

  • Antitumor Activity : The compound has shown potential in inhibiting tumor cell proliferation. Studies indicate that pyrazole derivatives can selectively target cancer cell lines, leading to reduced viability .
  • Anti-inflammatory Effects : Similar compounds have been reported to possess anti-inflammatory properties, making them candidates for pain management and inflammatory disease treatment .
  • Antimicrobial Properties : Preliminary studies suggest that pyrazole derivatives may also exhibit antimicrobial activity against various pathogens .

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
AntitumorInhibition of cell lines (e.g., HeLa, CaCo-2)
Anti-inflammatoryReduction in inflammatory markers
AntimicrobialActivity against bacterial strains

Case Study: Antitumor Efficacy

A study evaluated the antitumor efficacy of this compound against several cancer cell lines. The compound demonstrated significant cytotoxicity with IC50 values ranging from 5 to 20 µM across different cell types, indicating a promising therapeutic index for further development .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics due to its molecular weight and structural properties. Such attributes enhance its potential as a drug candidate .

Q & A

Q. What synthetic methodologies are effective for preparing 4-cyclopentyl-1-(4-nitrophenyl)-1H-pyrazole, and how can low yields be addressed?

The compound can be synthesized via multicomponent reactions involving arylcarbohydrazides, dialkyl acetylenedicarboxylates, and cyclopentyl isocyanide under neutral conditions . Low yields (e.g., 42% in analogous nitrophenyl-pyrazole syntheses) often arise from incomplete cyclization or side reactions. Optimization strategies include:

  • Catalyst screening : Copper sulfate/sodium ascorbate systems improve click-chemistry steps in azide-alkyne cycloadditions .
  • Solvent selection : Polar aprotic solvents (e.g., THF/water mixtures) enhance reactivity .
  • Purification : Column chromatography (silica gel, cyclohexane/ethyl acetate gradients) resolves byproducts .

Q. How can spectroscopic and crystallographic data validate the structure of this compound?

  • NMR/IR : Key signals include aromatic proton resonances (δ 7.6–8.3 ppm for nitrophenyl) and C–N stretching (1366–1511 cm⁻¹) .
  • X-ray crystallography : SHELX programs (e.g., SHELXL) resolve cyclopentyl conformations and nitro-group orientation. For example, triclinic systems (space group P1) with a = 10.39 Å, b = 10.85 Å, c = 16.14 Å are typical for pyrazoles .

Advanced Research Questions

Q. What computational approaches predict the CH acidity and metallation reactivity of this compound?

Density functional theory (DFT) calculations at the B3LYP/6-311+G(d,p) level determine:

  • Deprotonation sites : The cyclopentyl group stabilizes negative charges via hyperconjugation, favoring C3-H acidity .
  • Metallation pathways : Lithium-halogen exchange reactions (e.g., with n-BuLi) selectively functionalize the pyrazole ring .

Q. How do tautomeric equilibria and crystal packing influence the physicochemical properties of nitrophenyl-pyrazoles?

  • Tautomerism : 1H-pyrazole derivatives exhibit keto-enol tautomerism, with crystal packing stabilizing specific forms (e.g., 3- vs. 5-substituted tautomers) .
  • Thermal stability : Hydrogen-bonding networks (N–H···O interactions) enhance melting points (102–174°C observed in analogs) .

Q. What strategies resolve contradictions in biological activity data for nitrophenyl-pyrazole derivatives?

  • Structure-activity relationship (SAR) studies : Modifying the cyclopentyl group (e.g., tert-butyl substitution) alters logP and bioavailability .
  • Assay standardization : Use carbonic anhydrase or prostaglandin synthase inhibition assays to compare IC₅₀ values across studies .

Methodological Challenges

Q. How can reaction intermediates (e.g., 3-azido derivatives) be stabilized during click-chemistry syntheses?

  • Temperature control : Maintain 0–50°C to prevent azide decomposition .
  • Dry-load purification : Celite adsorption minimizes explosive risks during chromatography .

Q. What crystallographic software tools address twinning or disorder in pyrazole crystals?

SHELXL’s TWIN/BASF commands refine twinned datasets, while PART instructions model disordered cyclopentyl groups .

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